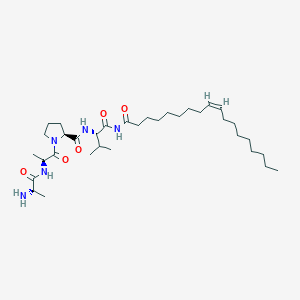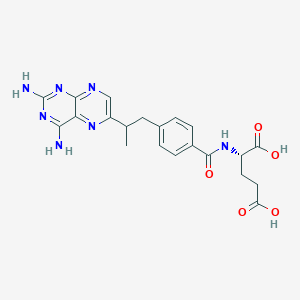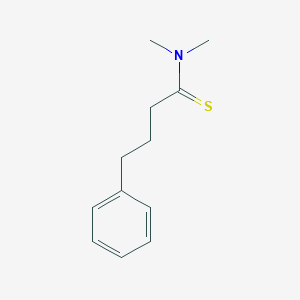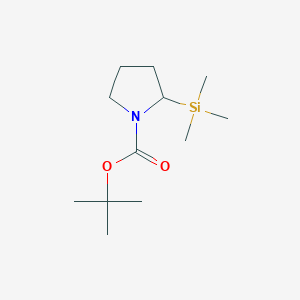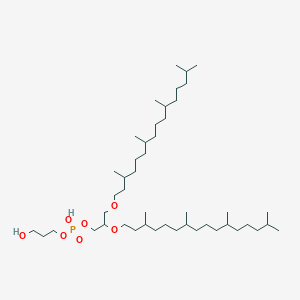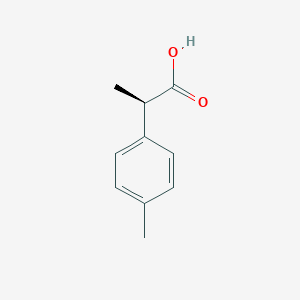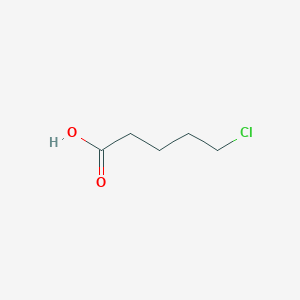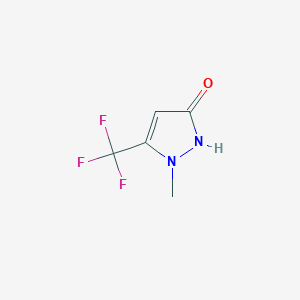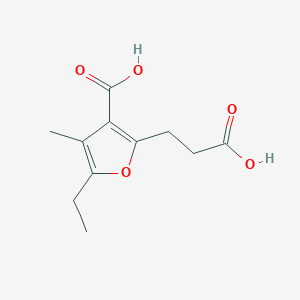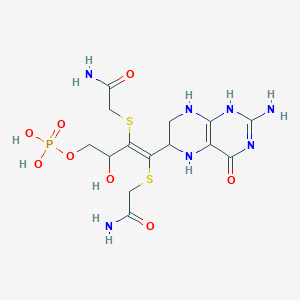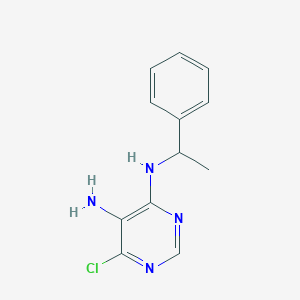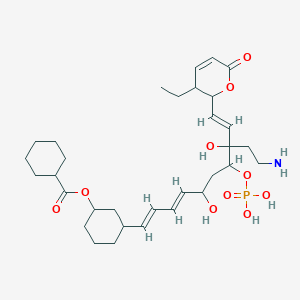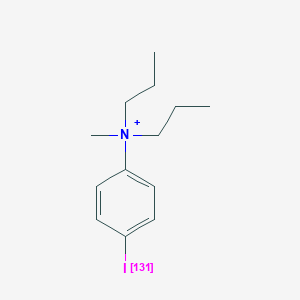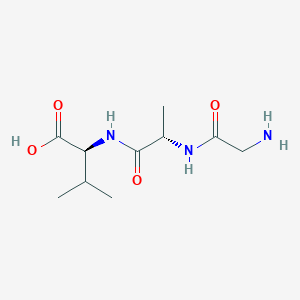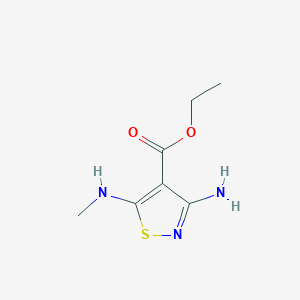
Ethyl 3-amino-5-(methylamino)isothiazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-amino-5-(methylamino)isothiazole-4-carboxylate is a chemical compound that has been of great interest to researchers due to its potential applications in the field of medicinal chemistry. This compound has been found to exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. In
Aplicaciones Científicas De Investigación
Ethyl 3-amino-5-(methylamino)isothiazole-4-carboxylate has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry. This compound has been found to exhibit antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Additionally, this compound has been shown to possess anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. Furthermore, Ethyl 3-amino-5-(methylamino)isothiazole-4-carboxylate has been found to exhibit anti-inflammatory activity, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Mecanismo De Acción
The mechanism of action of Ethyl 3-amino-5-(methylamino)isothiazole-4-carboxylate is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways in cells. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, Ethyl 3-amino-5-(methylamino)isothiazole-4-carboxylate has been found to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Efectos Bioquímicos Y Fisiológicos
Ethyl 3-amino-5-(methylamino)isothiazole-4-carboxylate has been found to exhibit a range of biochemical and physiological effects. For example, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, Ethyl 3-amino-5-(methylamino)isothiazole-4-carboxylate has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the development of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Ethyl 3-amino-5-(methylamino)isothiazole-4-carboxylate in lab experiments is its broad-spectrum antimicrobial activity, which makes it a useful tool for studying bacterial infections. Additionally, this compound has been found to exhibit anticancer activity against a variety of cancer cell lines, making it a promising candidate for the development of new cancer therapies. However, one limitation of using Ethyl 3-amino-5-(methylamino)isothiazole-4-carboxylate in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are numerous future directions for research on Ethyl 3-amino-5-(methylamino)isothiazole-4-carboxylate. One area of interest is the development of new antimicrobial agents based on this compound, which could be used to combat antibiotic-resistant bacterial infections. Additionally, further research is needed to fully understand the mechanism of action of Ethyl 3-amino-5-(methylamino)isothiazole-4-carboxylate and its potential applications in the treatment of inflammatory diseases. Finally, there is a need for more studies on the safety and toxicity of this compound, particularly in animal models, to better understand its potential for use in human medicine.
In conclusion, Ethyl 3-amino-5-(methylamino)isothiazole-4-carboxylate is a promising compound with a range of potential applications in the field of medicinal chemistry. Its broad-spectrum antimicrobial, anticancer, and anti-inflammatory properties make it a promising candidate for the development of new drugs. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in human medicine.
Métodos De Síntesis
The synthesis of Ethyl 3-amino-5-(methylamino)isothiazole-4-carboxylate involves the reaction of 3-amino-5-(methylamino)isothiazole-4-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. This reaction results in the formation of the desired compound, which can be isolated and purified using standard techniques.
Propiedades
Número CAS |
117377-37-4 |
|---|---|
Nombre del producto |
Ethyl 3-amino-5-(methylamino)isothiazole-4-carboxylate |
Fórmula molecular |
C7H11N3O2S |
Peso molecular |
201.25 g/mol |
Nombre IUPAC |
ethyl 3-amino-5-(methylamino)-1,2-thiazole-4-carboxylate |
InChI |
InChI=1S/C7H11N3O2S/c1-3-12-7(11)4-5(8)10-13-6(4)9-2/h9H,3H2,1-2H3,(H2,8,10) |
Clave InChI |
UUKTWZRERZBRIA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SN=C1N)NC |
SMILES canónico |
CCOC(=O)C1=C(SN=C1N)NC |
Sinónimos |
4-Isothiazolecarboxylicacid,3-amino-5-(methylamino)-,ethylester(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



